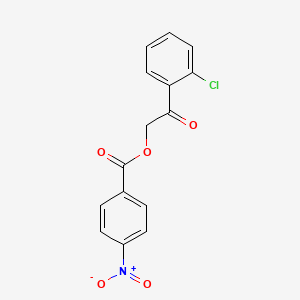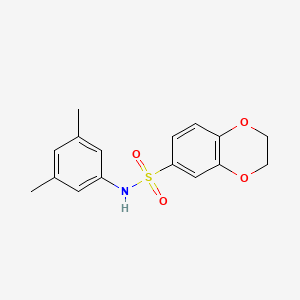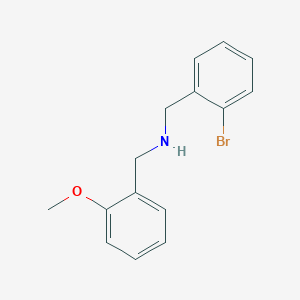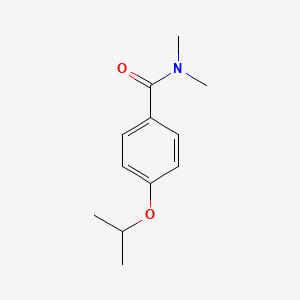
2-(2-chlorophenyl)-2-oxoethyl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-2-oxoethyl 4-nitrobenzoate, commonly known as CNB or nitrobenzyl ester, is a chemical compound that has been extensively studied for its applications in scientific research. It is a versatile molecule that can be used in a variety of fields, including biochemistry, pharmacology, and molecular biology.
Wissenschaftliche Forschungsanwendungen
CNB is widely used in scientific research as a photolabile protecting group for various functional groups, including amines and thiols. It is also used as a crosslinking agent for proteins and nucleic acids, as well as a fluorescent probe for imaging studies. CNB has been applied in the study of enzyme kinetics, protein-protein interactions, and gene regulation.
Wirkmechanismus
CNB is activated by UV light, which causes the nitrobenzyl ester group to cleave, releasing the protected functional group. The mechanism of action involves a photochemical reaction that generates a carbonyl group and a nitrosobenzene intermediate. The nitrosobenzene intermediate can undergo further reactions, including reduction to an aniline and oxidation to a nitroso compound.
Biochemical and Physiological Effects
CNB has been shown to have minimal toxicity and does not have any known physiological effects. It is a stable compound that can be stored and handled safely in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CNB is its versatility as a photolabile protecting group. It can be used to protect a wide range of functional groups, including amines, thiols, and carboxylic acids. Additionally, CNB has a high quantum yield and can be activated with low-intensity UV light, making it a useful tool for in vivo studies.
However, one limitation of using CNB is its sensitivity to light. The compound must be stored in the dark to prevent premature activation. Additionally, the release of the protected functional group can be slow, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the use of CNB in scientific research. One area of interest is the development of new photolabile protecting groups that can be activated with longer-wavelength light. This would allow for deeper tissue penetration and could be useful for in vivo studies.
Another area of potential research is the use of CNB in the development of new therapeutics. The compound has been shown to have antimicrobial properties and could be used as a starting point for the development of new antibiotics.
Finally, CNB could be used in the development of new imaging probes for use in diagnostic and therapeutic applications. The compound's ability to release a protected functional group upon activation could be used to selectively label cells or tissues for imaging studies.
Conclusion
In conclusion, CNB is a versatile compound that has many applications in scientific research. Its ability to act as a photolabile protecting group and crosslinking agent make it a valuable tool for studying a wide range of biological processes. While there are limitations to its use, there are also many potential future directions for research using CNB.
Synthesemethoden
CNB can be synthesized through a reaction between 2-chlorophenylacetic acid and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields CNB as a yellow crystalline solid with a melting point of 98-100°C.
Eigenschaften
IUPAC Name |
[2-(2-chlorophenyl)-2-oxoethyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5/c16-13-4-2-1-3-12(13)14(18)9-22-15(19)10-5-7-11(8-6-10)17(20)21/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGNYGBTUVMRIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-2-oxoethyl 4-nitrobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5858418.png)

![N-(3-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5858450.png)
![2-[(1-benzothien-2-ylmethylene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5858457.png)
![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methylthiophene-2-carbaldehyde semicarbazone](/img/structure/B5858467.png)



![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5858508.png)
![4-chloro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5858512.png)

![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5858520.png)

![4-[(4-bromo-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5858535.png)